![molecular formula C12H18N2 B8638768 2-Ethyl-1-phenylpiperazine CAS No. 893750-52-2](/img/structure/B8638768.png)
2-Ethyl-1-phenylpiperazine
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Description
2-Ethyl-1-phenylpiperazine is a useful research compound. Its molecular formula is C12H18N2 and its molecular weight is 190.28 g/mol. The purity is usually 95%.
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Scientific Research Applications
Neuropharmacological Applications
Serotonin Reuptake Inhibition
One of the primary applications of 2-Ethyl-1-phenylpiperazine is its role as a selective serotonin reuptake inhibitor (SSRI). Compounds with a piperazine structure are known to modulate serotonin levels in the brain, which is crucial for treating mood disorders such as depression and anxiety. Research indicates that derivatives of phenylpiperazine, including this compound, exhibit significant inhibition of serotonin reuptake, making them candidates for developing new antidepressants .
Studies on Efficacy
A study highlighted that certain piperazine derivatives demonstrated effective serotonin reuptake inhibition at low concentrations (IC50 values below 100 nM), suggesting their potential as effective therapeutic agents against depression . The ability of this compound to interact with serotonin receptors further supports its application in treating psychiatric conditions.
Antimicrobial Activity
Recent research has explored the antimicrobial properties of phenylpiperazine derivatives. For instance, compounds similar to this compound have shown effectiveness in inhibiting bacterial efflux pumps, which are mechanisms that bacteria use to resist antibiotics. This property is particularly relevant in combating resistant strains of bacteria such as Staphylococcus aureus .
Mechanism of Action
The antimicrobial efficacy is attributed to the compound's ability to inhibit the Msr(A) efflux pump, leading to increased intracellular concentrations of antibiotics and enhanced bacterial susceptibility . This dual action—both as an antibiotic enhancer and a standalone antimicrobial agent—positions this compound as a valuable tool in addressing antibiotic resistance.
Potential in Cancer Therapy
Emerging studies suggest that piperazine derivatives may play a role in cancer treatment. Specifically, some compounds have been identified as inhibitors of histone deacetylases (HDACs), which are enzymes involved in cancer cell proliferation and survival. The selective inhibition of HDAC6 by phenylpiperazine derivatives indicates a promising avenue for therapeutic development against various cancers .
Case Studies and Findings
In preclinical models, phenylpiperazine compounds have shown low toxicity while effectively reducing tumor growth, suggesting their potential as adjunct therapies in oncology. The modulation of epigenetic factors through HDAC inhibition could lead to improved outcomes when used alongside conventional cancer treatments .
Summary of Applications
Application Area | Specific Use | Mechanism/Effect |
---|---|---|
Neuropharmacology | Antidepressant potential | Serotonin reuptake inhibition |
Antimicrobial Activity | Enhancer of antibiotic efficacy | Inhibition of bacterial efflux pumps |
Cancer Therapy | HDAC6 inhibition | Reduction of tumor growth |
Properties
CAS No. |
893750-52-2 |
---|---|
Molecular Formula |
C12H18N2 |
Molecular Weight |
190.28 g/mol |
IUPAC Name |
2-ethyl-1-phenylpiperazine |
InChI |
InChI=1S/C12H18N2/c1-2-11-10-13-8-9-14(11)12-6-4-3-5-7-12/h3-7,11,13H,2,8-10H2,1H3 |
InChI Key |
FDLFJMALQUAPDM-UHFFFAOYSA-N |
Canonical SMILES |
CCC1CNCCN1C2=CC=CC=C2 |
Origin of Product |
United States |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.